3-(1,2-Dihydro-5-acenaphthylenyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acenaphthylene, pyrazole, and carbohydrazide moieties, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the acenaphthylene moiety: This can be achieved through the hydrogenation of acenaphthylene.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a suitable diketone.
Condensation reaction: The final step involves the condensation of the acenaphthylene and pyrazole intermediates with 4-(methylsulfanyl)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-Dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol: Shares the acenaphthylene moiety but differs in the functional groups attached.
3-(1,2-Dihydro-1-acenaphthylenyl)dihydro-2,5-furandione: Similar acenaphthylene structure but with different substituents.
Uniqueness
3-(1,2-Dihydro-5-acenaphthylenyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to its combination of acenaphthylene, pyrazole, and carbohydrazide moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H20N4OS |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4OS/c1-30-18-10-5-15(6-11-18)14-25-28-24(29)22-13-21(26-27-22)19-12-9-17-8-7-16-3-2-4-20(19)23(16)17/h2-6,9-14H,7-8H2,1H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
BGOKYARHDHWTLC-AFUMVMLFSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Origin of Product |
United States |
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